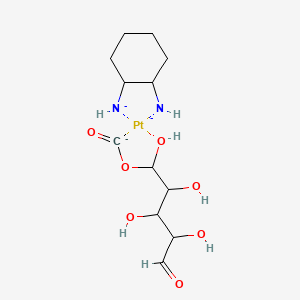
Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) typically involves the reaction of platinum precursors with 2-cyclohexanediamine and D-glucuronic acid under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to produce the compound in larger quantities.
Chemical Reactions Analysis
Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where ligands around the platinum center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) involves its interaction with cellular components, particularly DNA. The platinum center binds to the nitrogen atoms of the DNA bases, causing cross-linking and disrupting the DNA structure. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The compound’s molecular targets include DNA and various proteins involved in the cell cycle and apoptosis pathways.
Comparison with Similar Compounds
Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) can be compared with other platinum-based compounds such as:
Cisplatin: Known for its use in cancer therapy, cisplatin also interacts with DNA but has different side effects and efficacy profiles.
Oxaliplatin: Another anticancer agent with a different ligand structure, leading to variations in its mechanism of action and clinical applications.
Carboplatin: Similar to cisplatin but with a different leaving group, resulting in reduced side effects. The uniqueness of Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) lies in its specific ligand structure, which influences its solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C12H21N2O7Pt-3 |
|---|---|
Molecular Weight |
500.39 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)azanide;platinum;2,3,4,5-tetrahydroxy-5-(oxomethoxy)pentanal |
InChI |
InChI=1S/C6H12N2.C6H9O7.Pt/c7-5-3-1-2-4-6(5)8;7-1-3(9)4(10)5(11)6(12)13-2-8;/h5-8H,1-4H2;1,3-6,9-12H;/q-2;-1; |
InChI Key |
NSXRFNDFSVPHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)C(C(C(C(O)O[C-]=O)O)O)O.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















